molecular formula C10H14FNO B13606424 3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol

3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B13606424
M. Wt: 183.22 g/mol
InChI Key: DMGVZWNRSQNRNB-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol typically involves the reaction of 2-Fluoro-4-methylaniline with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of a corresponding nitro compound followed by a reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The fluorinated aromatic ring can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol
  • 3-Amino-3-(4-chloro-2-methylphenyl)propan-1-ol
  • 3-Amino-3-(4-fluoro-2-ethylphenyl)propan-1-ol

Uniqueness

3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-3-(4-fluoro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

DMGVZWNRSQNRNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CCO)N

Origin of Product

United States

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